molecular formula C4H4BrNO B580535 4-bromo-5-methylOxazole CAS No. 1240601-01-7

4-bromo-5-methylOxazole

Cat. No.: B580535
CAS No.: 1240601-01-7
M. Wt: 161.986
InChI Key: MDCZFTAWFJRCII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-5-methylOxazole is an organic compound with the molecular formula C4H4BrNO. This compound is part of the oxazole family, which consists of five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. This compound has gained interest in various fields of scientific research and industry due to its unique physical, chemical, and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-methylOxazole typically involves the bromination of 5-methylOxazole. One common method includes the use of bromine in the presence of a suitable solvent such as dichloromethane. The reaction is carried out at room temperature, and the product is purified through recrystallization .

Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-5-methylOxazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium amide or thiourea, typically in polar solvents like dimethylformamide.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products: The major products formed from these reactions include various substituted oxazoles, which can have different functional groups depending on the reagents used .

Scientific Research Applications

4-Bromo-5-methylOxazole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials

Comparison with Similar Compounds

    Isoxazole: Another five-membered heterocyclic compound with similar structural features but different chemical properties.

    Imidazole: Contains two nitrogen atoms in the ring and is known for its wide range of biological activities.

    Thiazole: Contains a sulfur atom in place of the oxygen atom in oxazole, leading to different reactivity and applications.

Uniqueness: 4-Bromo-5-methylOxazole is unique due to the presence of both a bromine atom and a methyl group, which confer distinct reactivity and potential for functionalization compared to other similar compounds .

Properties

IUPAC Name

4-bromo-5-methyl-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrNO/c1-3-4(5)6-2-7-3/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDCZFTAWFJRCII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CO1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.